molecular formula C26H36N4OS B2647912 N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477300-32-6

N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2647912
CAS No.: 477300-32-6
M. Wt: 452.66
InChI Key: ICRQLWPLSIQNEA-UHFFFAOYSA-N
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Description

N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,6-diethylphenyl group at position 4, an ethylsulfanyl moiety at position 5, and a methylene-linked adamantane-1-carboxamide at position 3. The adamantane group is renowned for enhancing lipophilicity and metabolic stability, which often translates to improved bioavailability in drug design . The triazole ring, a heterocyclic scaffold, is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and resistance to metabolic degradation. The ethylsulfanyl substituent may further modulate solubility and target binding, while the diethylphenyl group contributes steric bulk and hydrophobic interactions.

Properties

IUPAC Name

N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4OS/c1-4-20-8-7-9-21(5-2)23(20)30-22(28-29-25(30)32-6-3)16-27-24(31)26-13-17-10-18(14-26)12-19(11-17)15-26/h7-9,17-19H,4-6,10-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQLWPLSIQNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based electrophile.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and adamantane moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenyl or adamantane positions.

Scientific Research Applications

Basic Information

  • IUPAC Name : N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
  • Molecular Formula : C26H36N4OS
  • Molecular Weight : 452.66 g/mol

Structural Features

The compound features an adamantane core, which is known for its stability and ability to interact with biological systems. The presence of the triazole ring is particularly notable due to its role in various pharmacological activities, including antifungal and anticancer properties.

Pharmacological Studies

Research indicates that compounds containing triazole structures exhibit a range of biological activities. This compound is being investigated for:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Studies have shown that modifications to the triazole moiety can enhance efficacy against resistant fungal strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.

Synthesis and Chemical Development

The synthesis of this compound involves advanced organic chemistry techniques. The ability to create derivatives with varied substituents allows researchers to explore structure-activity relationships (SAR) that can lead to the development of more effective therapeutics.

Biochemical Applications

Due to its structural characteristics, this compound may also serve as a useful probe in biochemical assays aimed at understanding enzyme interactions or cellular mechanisms influenced by triazole-containing compounds.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry explored the antifungal activity of several triazole derivatives. The results indicated that modifications similar to those found in this compound significantly improved antifungal potency against Candida albicans and Aspergillus fumigatus .

Case Study 2: Anticancer Activity

In a study conducted by researchers at a leading pharmaceutical institute, derivatives of this compound were tested against human breast cancer cell lines. The findings revealed that certain modifications led to enhanced apoptosis in cancer cells compared to standard treatments .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntifungalTriazole derivativeInhibition of fungal growth
AnticancerAdamantane-triazole hybridInduction of apoptosis
Enzyme InhibitionModified triazole structureAltered enzyme kinetics

Mechanism of Action

The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and adamantane core play crucial roles in these interactions, providing stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of adamantane-carbohydrazide derivatives and triazole-containing hybrids. Below is a comparative analysis of structurally related compounds and their activities:

Key Findings and Mechanistic Insights

  • Adamantane Role : All compounds in Table 1 share the adamantane-1-carboxamide group, which enhances membrane permeability and stability. This feature is critical for intracellular targeting in antimicrobial agents .
  • Heterocyclic Core Impact :
    • Triazole vs. Isoxazole/Imidazole : The target compound’s 1,2,4-triazole core may offer superior metabolic stability compared to isoxazole (3a–c) or imidazole (4, 5) derivatives. However, imidazole-containing compounds (4, 5) demonstrated broader antimicrobial activity, suggesting that nitrogen-rich heterocycles enhance interactions with bacterial targets .
    • Ethylsulfanyl vs. Acetyl/Oxadiazoline : The ethylsulfanyl group in the target compound likely improves solubility compared to the acetylated oxadiazoline derivatives (6a–c), which showed diminished activity .
  • Substituent Effects: The 2,6-diethylphenyl group in the target compound provides steric hindrance that may reduce off-target interactions, a feature absent in the simpler aryl substituents of 3a–c. In , triazole Schiff bases with benzopyranone exhibited antiviral activity, highlighting the triazole’s versatility across therapeutic areas. However, the target compound’s carboxamide linkage and adamantane group distinguish it mechanistically from these Schiff bases .

Biological Activity

N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. The unique structural features of adamantane and triazole contribute significantly to the compound's pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4S, with a molecular weight of approximately 398.57 g/mol. The compound features a triazole ring, which is known for its bioactive properties.

PropertyValue
Molecular FormulaC22H30N4S
Molecular Weight398.57 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety effectively inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism is primarily linked to the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity .

Case Study:
In a comparative study of various triazole derivatives including those similar to this compound, compounds demonstrated varying degrees of activity against fungal pathogens such as Candida albicans. The presence of the adamantane structure was noted to enhance the overall bioactivity due to its ability to disrupt cellular membranes .

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against several fungal strains. The compound showed promising results against Candida tropicalis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it inhibits lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis in fungal cells.
  • Membrane Disruption : The adamantane core may facilitate membrane penetration and disruption due to its hydrophobic nature.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclization of intermediates under alkaline conditions (e.g., KOH in aqueous solution) and subsequent alkylation with haloalkanes in n-butanol. Catalyst selection (e.g., EDC/HATU) and solvent choice (DMF or DCM) are critical for regioselectivity. Post-synthetic purification via recrystallization (e.g., n-butanol/water mixtures) or column chromatography enhances purity. Reaction parameters (temperature, time) must be systematically varied and monitored via TLC/HPLC .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C) to verify substituent positions and adamantane integration.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • X-ray crystallography using SHELX software (SHELXL/SHELXS) to resolve spatial arrangements and detect crystallographic disorder. Refinement protocols should account for thermal motion and hydrogen bonding .

Q. How can solubility limitations in aqueous media be addressed for biological assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate micellar/nanoparticle carriers. Structural modifications, such as introducing polar groups (e.g., hydroxyls) on the triazole or adamantane moieties, can enhance hydrophilicity. Pre-formulation studies should assess logP and pH-dependent solubility profiles .

Q. What purification strategies are effective for isolating this compound from by-products?

  • Methodological Answer : Employ gradient column chromatography (silica gel, ethyl acetate/hexane systems) for initial separation. Final purification via recrystallization in mixed solvents (e.g., ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Monitor by-products using LC-MS .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. antiviral) be resolved?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., CLSI guidelines) using isogenic pathogen strains. Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., sulfanyl chains, aromatic groups). Validate target engagement via enzymatic inhibition assays (e.g., viral protease/receptor binding) and in silico docking (PDB structures) .

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • Methodological Answer : Use transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify differentially expressed pathways in treated cells. Pair with in vitro target deconvolution (e.g., affinity chromatography, thermal shift assays). For enzyme targets, determine IC₅₀ values and inhibition kinetics (Michaelis-Menten analysis). Validate findings in CRISPR-edited cell lines lacking the putative target .

Q. How can crystallographic disorder in the adamantane core be managed during refinement?

  • Methodological Answer : Apply SHELXL’s PART and SUMP instructions to model disorder. Use restraints (DELU, SIMU) for anisotropic thermal parameters. Validate with Fourier difference maps and occupancy refinement. For severe disorder, consider low-temperature data collection (100 K) to reduce thermal motion artifacts .

Q. What strategies mitigate metabolic instability observed in pharmacokinetic studies?

  • Methodological Answer : Perform metabolite ID (LC-MS/MS) to identify vulnerable sites (e.g., sulfanyl or triazole groups). Introduce deuterium at labile positions or modify substituents (e.g., fluorination) to block oxidative metabolism. Assess stability in liver microsomes and CYP450 inhibition assays. Optimize using prodrug approaches (e.g., ester prodrugs for enhanced oral bioavailability) .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Standardize assay conditions (cell line, passage number, incubation time) and compound preparation (solvent, purity). Validate with reference controls (e.g., known inhibitors) in parallel. Perform meta-analysis accounting for assay type (e.g., cell viability vs. enzymatic activity) and statistical power. Cross-validate using orthogonal methods (e.g., SPR for binding affinity) .

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